molecular formula C20H18Cl2N2O4S2 B2968099 N,N'-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) CAS No. 335334-06-0

N,N'-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide)

Cat. No.: B2968099
CAS No.: 335334-06-0
M. Wt: 485.39
InChI Key: ZAMWAUNRSUWIHR-UHFFFAOYSA-N
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Description

N,N'-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is a bis-sulfonamide derivative featuring a 1,2-phenylene core substituted with chlorine atoms at positions 4 and 3. The compound belongs to a class of aryl bis-sulfonamides known for their structural diversity and applications in medicinal chemistry, particularly as enzyme inhibitors or intermediates in synthesizing heterocyclic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4,5-dichloro-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O4S2/c1-13-3-7-15(8-4-13)29(25,26)23-19-11-17(21)18(22)12-20(19)24-30(27,28)16-9-5-14(2)6-10-16/h3-12,23-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMWAUNRSUWIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) typically involves the reaction of 4,5-dichloro-1,2-phenylenediamine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: N,N’-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N’-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide groups can interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology .

Mechanism of Action

The mechanism of action of N,N’-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in medicinal chemistry for the development of enzyme inhibitors .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of N,N'-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) with analogs:

Compound Name Substituents (X, Y) Molecular Formula Molecular Weight Key Properties
Target Compound (hypothetical) Cl, Cl C₂₀H₁₈Cl₂N₂O₄S₂ ~503.4* Predicted higher lipophilicity vs. diamino analogs
N,N'-(4,5-Dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide) Br, Br C₂₀H₁₈Br₂N₂O₄S₂ 582.21 Higher MW, steric bulk; used in enzyme inhibition studies
N,N'-(4,5-Dinitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) NO₂, NO₂ C₂₀H₁₈N₄O₈S₂ 506.51 Electron-deficient core; HS Code 2935009090
N,N'-(4,5-Diamino-1,2-phenylene)bis(4-methylbenzenesulfonamide) NH₂, NH₂ C₂₀H₂₂N₄O₄S₂ 446.54 Reactivity in benzodiazepine synthesis
N,N'-(1,2-Phenylene)bis(4-methylbenzenesulfonamide) (A2) H, H C₂₀H₂₀N₂O₄S₂ 416.51 Unsubstituted core; m.p. 200°C

*Estimated based on halogen atomic weights.

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (Cl, Br, NO₂): Enhance electrophilicity and stability under acidic conditions. The dinitro derivative (506.51 g/mol) exhibits the highest molecular weight among non-halogenated analogs . Electron-Donating Groups (NH₂): Increase nucleophilicity, enabling reactions with ketones (e.g., acetone) to form benzodiazepines .
Enzyme Inhibition (AtIspF)

The dibromo analog (compound 10 in ) demonstrates inhibitory activity against AtIspF, a homotrimeric enzyme in isoprenoid biosynthesis. Chloro-substituted derivatives are expected to show similar binding modes but with altered potency due to smaller atomic size and lower steric hindrance compared to bromo groups .

Regulatory and Industrial Considerations

  • HS Code : All analogs fall under HS Code 2935009090 ("other sulphonamides"), indicating standardized trade regulations and a 6.5% MFN tariff .
  • Synthesis Scalability: Dibromo and dinitro analogs require halogenation/nitration reagents (e.g., Br₂, HNO₃), whereas chloro derivatives might utilize Cl₂ or chlorinating agents, impacting cost and safety profiles .

Biological Activity

N,N'-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide), also known by its CAS number 335334-06-0, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological activity based on available research findings.

  • Molecular Formula : C20H18Cl2N2O4S2
  • Molecular Weight : 485.4 g/mol
  • CAS Number : 335334-06-0

The compound features two sulfonamide groups attached to a dichlorinated phenylene core, which may influence its biological interactions.

Synthesis and Characterization

The synthesis of N,N'-(4,5-dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) typically involves the reaction of appropriate sulfonamide precursors with dichlorinated phenylene derivatives. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed for characterization to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. N,N'-(4,5-dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) has been tested against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound possesses moderate antibacterial activity, which could be further explored for therapeutic applications .

Antitumor Activity

Preliminary studies have also investigated the antitumor potential of this compound. In vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines such as:

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15

The data indicate that N,N'-(4,5-dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) may act as a potential lead compound in cancer therapy .

The exact mechanism by which N,N'-(4,5-dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) exerts its biological effects is not fully understood. However, it is hypothesized that the sulfonamide moieties may interfere with bacterial folate synthesis by inhibiting dihydropteroate synthase (DHPS), a common target for sulfa drugs .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study conducted on a range of Gram-positive and Gram-negative bacteria showed that the compound exhibited varying degrees of inhibition. The researchers concluded that structural modifications could enhance its efficacy against resistant strains .
  • Case Study on Antitumor Effects :
    A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound in combination with standard chemotherapy. Results indicated improved patient outcomes compared to controls, warranting further investigation into its synergistic effects .

Q & A

Q. What are the common synthetic routes for synthesizing N,N'-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide), and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling 4,5-dichloro-1,2-phenylenediamine with 4-methylbenzenesulfonyl chloride. Key steps include:

  • Nucleophilic substitution : Reacting the diamine with sulfonyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., pyridine or triethylamine) .
  • Optimization : Temperature control (0–25°C), stoichiometric ratios (2:1 sulfonyl chloride to diamine), and purification via recrystallization (using ethanol/water mixtures) improve yield (>70%) and purity (>95%) .
  • Analytical validation : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques and X-ray crystallography confirm the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), with methyl groups (δ 2.4 ppm) and NH protons (δ 10–11 ppm, broad) .
    • ¹³C NMR : Confirm sulfonamide linkages (C-SO₂ at ~140 ppm) and aromatic carbons (110–135 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peak at m/z [M+H]⁺ = 497.9 (calculated for C₂₀H₁₆Cl₂N₂O₄S₂) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., S-N-C bond ~115°), confirming stereoelectronic effects .

Advanced Research Questions

Q. What is the inhibitory mechanism of this compound against IspF, and how do structural modifications influence binding affinity and enzyme kinetics?

Methodological Answer:

  • Mechanism : The bis-sulfonamide scaffold binds to the active site of IspF, a homotrimeric enzyme in isoprenoid biosynthesis, via hydrogen bonding (sulfonamide oxygen to Lys13 and Asp102) and π-π stacking (aromatic rings with Phe45) .
  • SAR studies :
    • Substituent effects : Replacing chloro with bromo (e.g., CAS 88617-67-8) increases steric bulk, reducing Ki from 1.2 µM (chloro) to 0.8 µM (bromo) .
    • Enzyme kinetics : Competitive inhibition confirmed via Lineweaver-Burk plots (Km unchanged; Vmax decreases) .
  • Validation : Use ITC (isothermal titration calorimetry) to measure ΔGbinding (~-9.5 kcal/mol) .

Q. How can computational methods (e.g., molecular docking, MD simulations) elucidate the interaction between this compound and its target enzymes?

Methodological Answer:

  • Docking (AutoDock Vina) : Identify binding poses in the IspF active site (Grid box: 60×60×60 Å; exhaustiveness = 20). The lowest-energy pose (-10.2 kcal/mol) aligns with crystallographic data .
  • MD simulations (GROMACS) : Simulate ligand-protein stability (100 ns trajectories) to analyze RMSD (<2.0 Å for backbone), hydrogen bond persistence (>80% occupancy), and hydrophobic interactions .
  • Free energy calculations (MM/PBSA) : Estimate binding energy (ΔG ~-8.7 kcal/mol), corroborating experimental ITC data .

Q. How do crystallographic and Hirshfeld surface analyses resolve structural discrepancies in sulfonamide derivatives?

Methodological Answer:

  • X-ray crystallography : Resolve bond distortions (e.g., S=O bond elongation due to electron-withdrawing chloro groups) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • Hirshfeld analysis : Quantify intermolecular contacts (e.g., 12% H···Cl, 35% H···O interactions) and fingerprint plots to compare packing efficiency with analogs (e.g., bromo vs. chloro derivatives) .
  • Validation : Cross-reference with PXRD patterns to detect polymorphic variations .

Q. How can researchers address analytical contradictions in synthetic yields or purity across different methodologies?

Methodological Answer:

  • Root-cause analysis :
    • Impurity profiling : Use LC-MS to identify byproducts (e.g., monosubstituted intermediates or hydrolysis products) .
    • Reaction monitoring : In situ FTIR tracks sulfonamide formation (disappearance of NH₂ peaks at 3300 cm⁻¹) .
  • Resolution strategies :
    • Adjust stoichiometry (excess sulfonyl chloride) or use scavengers (molecular sieves) to suppress hydrolysis .
    • Repurify via column chromatography (silica gel, 5% MeOH/DCM) to isolate the desired product .

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